N-(3,5-dichlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

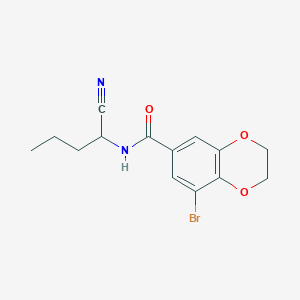

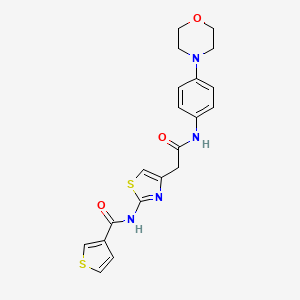

N-(3,5-dichlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C14H10Cl2N2OS and its molecular weight is 325.21. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

One study delved into the synthesis and antimicrobial activity of new pyridine derivatives, including compounds related to benzothiazoles. These compounds demonstrated variable and modest activity against bacteria and fungi, indicating their potential as antimicrobial agents. The synthesis process involved reacting amino-substituted benzothiazoles with other chemical agents to prepare various derivatives, which were then tested for their in vitro antimicrobial activity (Patel, Agravat, & Shaikh, 2011).

Corrosion Inhibition

Another significant application involves the use of benzothiazole derivatives for corrosion resistance. A specific study investigated the inhibition performance of benzothiazole compounds on mild steel in a corrosive solution. The study found that these compounds significantly inhibited corrosion, with one derivative showing up to 95% inhibition efficiency. The adsorption of these compounds on the steel surface suggests a protective layer formation, highlighting their potential in corrosion protection applications (Salarvand et al., 2017).

Environmental Applications

Benzothiazole derivatives have also been researched for environmental applications. One study focused on the one-step fabrication of tertiary amine-functionalized adsorption resins for removing benzophenone-4 from water, a common anti-UV agent detected in aquatic environments. These novel polymeric resins, synthesized using benzothiazole derivatives, exhibited high adsorption capacities, indicating their effectiveness in water purification processes (Zhou et al., 2018).

Synthetic Methodologies

Research has also been conducted on the synthesis of benzothiazole derivatives for various chemical applications. A study explored the solid phase synthesis of benzothiazoles and thiophene derivatives based on resin-bound cyclic malonic acid ester, presenting a new method for synthesizing these compounds efficiently. This research contributes to the development of synthetic methodologies in organic chemistry, offering pathways to synthesize benzothiazole derivatives with potential applications in various fields (Huang & Tang, 2003).

Mechanism of Action

Target of Action

N-(3,5-dichlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine is a compound that has been reported to have a significant impact on Mycobacterium tuberculosis energetics . This suggests that the primary targets of this compound are likely to be key enzymes or proteins involved in the energy metabolism of Mycobacterium tuberculosis.

Mode of Action

It is known to disrupt the energetics of mycobacterium tuberculosis . This disruption could involve the inhibition of key enzymes, alteration of metabolic pathways, or interference with the bacterium’s ability to utilize nutrients for energy production.

Result of Action

The primary result of the action of this compound is a significant disruption of Mycobacterium tuberculosis energetics . This disruption could potentially inhibit the growth of the bacterium and its ability to cause disease.

Biochemical Analysis

Biochemical Properties

N-(3,5-dichlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as cytokinin oxidase/dehydrogenase, which is involved in the regulation of plant growth hormones . Additionally, this compound can bind to specific proteins, altering their function and affecting various cellular processes . These interactions highlight the compound’s potential as a modulator of biochemical pathways.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can disrupt the energetics of Mycobacterium tuberculosis by affecting the function of key enzymes involved in cellular respiration . Moreover, this compound has been shown to impact gene expression by modulating the activity of transcription factors and other regulatory proteins . These cellular effects underscore the compound’s potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action is the inhibition of enzyme activity. For example, the compound can inhibit cytokinin oxidase/dehydrogenase, leading to altered levels of plant growth hormones . Additionally, this compound can bind to specific proteins, causing conformational changes that affect their function

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Research has shown that the compound remains stable under various conditions, allowing for prolonged studies . Over time, this compound may undergo degradation, leading to changes in its biochemical activity . Long-term studies have also indicated that the compound can have lasting effects on cellular processes, such as gene expression and metabolism .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that at lower doses, the compound can modulate biochemical pathways without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including alterations in renal function and other adverse outcomes . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound has been shown to affect the metabolism of Mycobacterium tuberculosis by disrupting key enzymatic processes . Additionally, this compound can influence metabolic flux and metabolite levels, further highlighting its role in biochemical reactions . Understanding these metabolic pathways is crucial for developing effective therapeutic strategies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can be transported across cellular membranes through specific transporters and binding proteins . Once inside the cell, this compound can accumulate in various compartments, affecting its localization and function . These transport and distribution mechanisms are critical for understanding the compound’s cellular effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound has been found to localize in the cytosol and other cellular compartments, where it interacts with target biomolecules . Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, further modulating its biochemical properties . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2OS/c1-19-11-2-3-13-12(7-11)18-14(20-13)17-10-5-8(15)4-9(16)6-10/h2-7H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTSDNXWQMWJTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)NC3=CC(=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-ethylphenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2859042.png)

![1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B2859043.png)

![2-[4-Chloro-3-(trifluoromethyl)pyrazolyl]acetic acid](/img/structure/B2859044.png)

![2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2859047.png)

![N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2859050.png)

![Methyl3-[2-(2-methoxy-2-oxoethyl)phenyl]-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]propanoate](/img/structure/B2859052.png)

![4-(2-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2859053.png)

![3-tert-butyl-1-[(3,4-dimethoxyphenyl)methyl]-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2859057.png)

![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]naphthalene-1-sulfonamide](/img/structure/B2859059.png)

![4-(Cyclopropylmethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2859060.png)